molecular formula C22H26N2O B5113295 (2,5-dimethylphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)phenylmethanol

(2,5-dimethylphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)phenylmethanol

Cat. No.: B5113295
M. Wt: 334.5 g/mol
InChI Key: PLRIJQYABADXAE-UHFFFAOYSA-N
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Description

(2,5-dimethylphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)phenylmethanol is a complex organic compound that features both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dimethylphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)phenylmethanol typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring followed by the introduction of the phenylmethanol group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and yield. The process might also involve purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2,5-dimethylphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)phenylmethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to simplify the molecule or alter its reactivity.

    Substitution: Common in aromatic compounds, where one substituent is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenation reagents like bromine or chlorine, often in the presence of a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a halogen atom into the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, (2,5-dimethylphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)phenylmethanol is used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure makes it a candidate for binding studies with proteins or nucleic acids.

Medicine

Medically, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory or antimicrobial effects. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2,5-dimethylphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)phenylmethanol involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol
  • (2,5-Dimethylphenyl)(1-methyl-1H-imidazol-5-yl)methanol

Uniqueness

What sets (2,5-dimethylphenyl)(1-methyl-2-propyl-1H-imidazol-5-yl)phenylmethanol apart is its specific substitution pattern, which can influence its reactivity and interactions. The presence of both methyl and propyl groups on the imidazole ring can affect its steric and electronic properties, making it distinct from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2,5-dimethylphenyl)-(3-methyl-2-propylimidazol-4-yl)-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O/c1-5-9-21-23-15-20(24(21)4)22(25,18-10-7-6-8-11-18)19-14-16(2)12-13-17(19)3/h6-8,10-15,25H,5,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRIJQYABADXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=C(N1C)C(C2=CC=CC=C2)(C3=C(C=CC(=C3)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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